(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one
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Overview
Description
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both furan and hydroxybutenyl groups in its structure suggests potential reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable hydroxybutenyl precursor under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (20-80°C) are often used.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated butyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (E)-3-(4-Oxobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of (E)-3-(4-Halobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and furan groups can participate in hydrogen bonding and π-π interactions, respectively, which may influence its binding affinity and activity. The compound may also undergo metabolic transformations that modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2(3H)-one: A simpler furan derivative with similar reactivity.
3-Hydroxybut-2-en-1-yl derivatives: Compounds with similar hydroxybutenyl groups.
Dihydrofuran derivatives: Compounds with similar dihydrofuran structures.
Uniqueness
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is unique due to the combination of its furan and hydroxybutenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12O3 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-[(E)-4-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h1-2,7,9H,3-6H2/b2-1+ |
InChI Key |
WFLBQENOKNRNDF-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC(=O)C1C/C=C/CO |
Canonical SMILES |
C1COC(=O)C1CC=CCO |
Origin of Product |
United States |
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